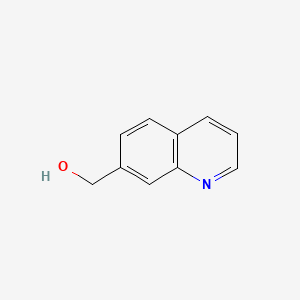

7-Quinolinemethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBFCMDRBOXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193016 | |

| Record name | 7-Quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39982-49-5 | |

| Record name | 7-Quinolinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039982495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Quinolinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Quinolinemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN43ZM8Z3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Quinolinemethanol and Advanced Derivatives

Classical and Modern Synthetic Approaches to the 7-Quinolinemethanol Scaffold

The synthesis of the this compound scaffold can be approached through both classical and modern chemical strategies. Classical methods typically involve the construction of the quinoline (B57606) ring system from acyclic precursors, followed by functional group manipulation to introduce the methanol (B129727) moiety. In contrast, modern approaches often leverage the direct functionalization of a pre-existing quinoline core.

Classical Approaches: Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are foundational. The Friedländer synthesis, for instance, involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. nih.gov To obtain a 7-substituted quinoline, a meta-substituted aniline (B41778) would be the logical starting point. For example, the Skraup reaction of m-toluidine (B57737) with glycerol, sulfuric acid, and an oxidizing agent like m-nitrobenzenesulfonate (B8546208) can produce a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). brieflands.com The desired 7-methylquinoline isomer must then be separated and subsequently functionalized, for instance, by radical bromination followed by hydrolysis, to yield this compound. These multi-step procedures often suffer from issues with regioselectivity and require harsh reaction conditions.

Modern Approaches: Contemporary synthetic chemistry offers more direct and efficient routes. These methods often employ transition-metal catalysis to achieve transformations that are difficult or impossible with classical techniques. One of the most powerful modern strategies is the direct C-H functionalization of the quinoline ring. mdpi.comnih.gov This allows for the introduction of functional groups at specific positions without the need for pre-functionalized starting materials. For instance, a hydroxymethyl group or a precursor can be installed at the C7 position through carefully designed catalytic systems. ontosight.ai Another modern technique is metal-catalyzed cross-coupling, where a halogenated quinoline (e.g., 7-bromoquinoline) is coupled with a suitable partner to introduce the desired functionality. ontosight.ai The evolution from lengthy, often low-yielding classical syntheses to atom-economical, direct C-H functionalizations represents a significant advancement in synthetic efficiency. routledge.comnih.govnih.govlibretexts.org

Regioselective Functionalization Strategies at the Quinoline Nucleus and Methanol Group

Achieving regioselectivity, particularly at the C7 position of the quinoline nucleus, is a significant synthetic challenge due to the electronic properties of the heterocyclic system. researchgate.net The C2, C4, and C8 positions are generally more reactive or accessible to directed metalation. nih.gov

Functionalization of the Quinoline Nucleus: Directing groups are a common strategy to control the position of functionalization. While many methods target the C8 position using a coordinating group at N8, or the C2 position, techniques for remote C-H functionalization at C5 and C7 are emerging and highly valuable. nih.govrsc.org These methods can involve transient or removable directing groups that position a metal catalyst in proximity to the desired C-H bond. For instance, specialized templates have been designed to facilitate C-H activation specifically at the C7 position, overcoming the intrinsic reactivity patterns of the quinoline ring. researchgate.net Metal-free protocols for regioselective halogenation of 8-substituted quinolines have also been developed, which can provide C7-halogenated products if the C5 position is blocked, offering a handle for further functionalization. rsc.org

Functionalization of the Methanol Group: Once the this compound scaffold is obtained, the hydroxyl group can undergo a variety of standard chemical transformations. smolecule.com These include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (7-formylquinoline) or carboxylic acid (quinoline-7-carboxylic acid) using a range of oxidizing agents.

Etherification: Formation of ethers can be achieved under standard conditions, such as the Williamson ether synthesis.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields the corresponding esters.

Halogenation: The hydroxyl group can be replaced by a halogen to form 7-(halomethyl)quinolines, which are versatile intermediates for nucleophilic substitution reactions.

These transformations allow for the synthesis of a diverse library of advanced derivatives from the core this compound structure.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For this compound derivatives, chirality is typically introduced at the carbinol center, creating a secondary alcohol of the type (quinolin-7-yl)C(R)H(OH).

The stereoselective synthesis of these compounds can be achieved through several key strategies:

Asymmetric Reduction: A common method involves the asymmetric reduction of a prochiral ketone, such as a 7-acylquinoline. This can be accomplished using chiral reducing agents or, more commonly, a catalytic system composed of a metal catalyst (e.g., Ruthenium, Iridium) and a chiral ligand.

Chiral Pool Synthesis: While less common for this specific target, it is conceivable to start from a chiral building block that is elaborated to form the final product.

Dynamic Kinetic Resolution (DKR): This powerful technique combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer. mdpi.com A lipase (B570770) is often used for the stereoselective acylation of one enantiomer of a racemic secondary alcohol, while a metal catalyst (e.g., a Shvo or Grubbs-type ruthenium complex) facilitates the racemization of the unreacted alcohol enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the acylated product. mdpi.com This has been successfully applied to a wide range of secondary alcohols and represents a viable, though complex, strategy for accessing enantiopure (quinolin-7-yl)methanols. mdpi.comorgsyn.orgorgsyn.org

The development of asymmetric methods for the synthesis of chiral quinolines has been a focus of research, providing pathways to enantiomerically enriched building blocks for these targets. nih.govnih.gov

Catalytic Methods in the Synthesis of Quinolinemethanol Compounds

Catalysis is central to the modern synthesis of quinolinemethanol compounds, offering efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. mdpi.comnih.govrsc.org A wide array of catalysts are employed to construct the quinoline ring or functionalize it.

Transition Metal Catalysis:

Palladium (Pd): Palladium catalysts are extensively used in cross-coupling reactions. The Suzuki coupling, for example, can be used to react a 7-haloquinoline with a boronic acid derivative. nih.gov Similarly, the Buchwald-Hartwig amination can install nitrogen-based functional groups. nih.gov Intramolecular Heck reactions catalyzed by palladium have also been reported for quinoline synthesis. thieme-connect.com

Copper (Cu): Copper catalysts are effective for various transformations, including C-H functionalization and dehydrogenative coupling reactions. mdpi.comorganic-chemistry.org They are often cheaper and more abundant than palladium.

Nickel (Ni): Nickel catalysis is gaining prominence for reductive coupling reactions, for example, between aryl halides and aldehydes to form secondary alcohols. orgsyn.orgorgsyn.org It also facilitates dehydrogenation and condensation processes to build the quinoline scaffold. organic-chemistry.org

Iridium (Ir) and Rhodium (Rh): These metals are often used in C-H activation and annulation reactions, enabling the synthesis of functionalized quinolines from simpler precursors like 2-aminobenzyl alcohols. nih.govorganic-chemistry.org

Gold (Au): Gold catalysts have been employed in various annulation and cyclization reactions to form the quinoline core. rsc.org

Other Catalytic Systems:

Organocatalysts: Metal-free catalytic systems, including the use of ionic liquids, have been developed for classical reactions like the Friedländer synthesis, improving yields and simplifying catalyst recovery. nih.gov

Nanocatalysts and MOFs: Heterogeneous catalysts like metal-organic frameworks (MOFs) and magnetic nanoparticles are being explored to facilitate easier separation and recycling, aligning with green chemistry principles. nih.gov

The table below summarizes some catalytic methods used in the synthesis of quinoline derivatives.

| Catalyst System | Reaction Type | Substrates | Product Type | Ref |

| Pd(PPh3)4 / Cs2CO3 | Suzuki Coupling | 7-bromoquinoline, cyclopropylboronic acid | 7-cyclopropylquinoline | nih.gov |

| Pd(OAc)2 / (R)-BINAP | Buchwald-Hartwig Coupling | 7-bromoquinoline, amines | 7-aminoquinolines | nih.gov |

| Ni catalyst / 1,5-diaza-3,7-diphosphacyclooctane ligand | Reductive Coupling | Aryl iodide, aldehyde | Secondary alcohol | orgsyn.org |

| Ir catalyst | Annulation | 2-aminobenzyl alcohol, α,β-unsaturated ketone | Functionalized quinoline | organic-chemistry.org |

| [Hbim]BF4 (Ionic Liquid) | Friedländer Synthesis | 2-aminobenzaldehyde, ketone | Polysubstituted quinoline | nih.gov |

Green Chemistry Principles in Quinolinemethanol Synthetic Pathways

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. epa.govyale.edu The synthesis of this compound and its derivatives is increasingly influenced by these principles.

Prevention: The most effective green strategy is to prevent waste generation. Modern methods like C-H activation are inherently less wasteful than classical multi-step syntheses that require protecting groups and generate stoichiometric byproducts. mdpi.comnih.govacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Addition and rearrangement reactions generally have 100% atom economy. Catalytic cyclization and C-H activation/coupling reactions are often more atom-economical than classical condensations that eliminate water or other small molecules.

Less Hazardous Chemical Syntheses: This principle encourages the use of less toxic reagents. For example, replacing hazardous oxidizing agents with molecular oxygen or hydrogen peroxide in catalytic aerobic oxidations is a greener approach. organic-chemistry.org

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with safer alternatives like water, ethanol, or ionic liquids, or to perform reactions under solvent-free conditions. nih.gov

Design for Energy Efficiency: Catalytic reactions often proceed under milder temperatures and pressures than stoichiometric alternatives, reducing energy consumption. yale.edumlsu.ac.in Microwave-assisted synthesis is another technique used to reduce reaction times and energy input. nih.gov

Use of Renewable Feedstocks: While not widely implemented for quinoline synthesis yet, the principle encourages sourcing starting materials from renewable resources. acs.orgmlsu.ac.in

Reduce Derivatives: Avoiding the use of protecting groups minimizes steps, reduces reagent consumption, and prevents waste generation. yale.eduacs.org The specificity of enzymatic and some chemocatalytic methods can obviate the need for protecting other functional groups in the molecule. acs.org

Catalysis: As detailed in section 2.4, catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. yale.eduacs.org The shift from classical methods to catalytic C-H functionalization is a prime example of this principle in action. mdpi.com

By integrating these principles, chemists are developing more sustainable and efficient pathways to this compound and its complex derivatives.

Advanced Spectroscopic and Structural Characterization of 7 Quinolinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. For 7-Quinolinemethanol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with aromatic protons typically appearing in the downfield region (higher ppm values) due to the ring current effect of the quinoline (B57606) system. Protons closer to the electronegative nitrogen atom and the hydroxyl group are further deshielded.

A representative analysis in a common solvent like CDCl₃ would show the methylene (B1212753) protons (CH₂) of the methanol (B129727) group as a singlet, while the protons on the quinoline ring would exhibit a more complex pattern of doublets and multiplets due to spin-spin coupling between adjacent protons. The exact chemical shifts and coupling constants (J values) are crucial for assigning each proton to its specific position on the quinoline ring. For instance, protons on the benzene (B151609) portion of the quinoline ring will have different chemical shifts from those on the pyridine (B92270) portion. msu.educhemistrysteps.com

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.85 | dd | 4.2, 1.7 |

| H8 | 8.15 | d | 8.3 |

| H4 | 8.08 | d | 8.2 |

| H5 | 7.80 | d | 8.5 |

| H6 | 7.50 | dd | 8.5, 1.8 |

| H3 | 7.40 | dd | 8.2, 4.2 |

| -CH₂- | 4.90 | s | - |

| -OH | (variable) | br s | - |

Note: Data is representative and may vary slightly based on solvent and experimental conditions. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. savemyexams.com Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap. libretexts.org The carbons of the quinoline ring typically resonate in the aromatic region (δ 120-150 ppm), while the methylene carbon of the methanol group appears at a higher field (lower ppm value). savemyexams.comlibretexts.org The specific chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C7 | 148.5 |

| C8a | 147.8 |

| C2 | 149.5 |

| C4 | 136.2 |

| C8 | 128.9 |

| C5 | 128.5 |

| C6 | 127.8 |

| C4a | 127.5 |

| C3 | 121.5 |

| -CH₂- | 64.8 |

Note: Data is representative and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings. creative-biostructure.comresearchgate.net In the COSY spectrum of this compound, cross-peaks would connect signals of protons that are on adjacent carbons, confirming the arrangement of protons on the quinoline ring. creative-biostructure.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. libretexts.orghmdb.ca Each cross-peak in an HMQC/HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is attached. This allows for unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra. libretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mt.comresearchgate.net These two techniques are often complementary. gatewayanalytical.comsapub.orgspectroscopyonline.com

FT-IR Spectroscopy : In the FT-IR spectrum of this compound, a broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methylene group are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is typically found around 1050 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. gatewayanalytical.comsapub.org The aromatic ring vibrations of the quinoline moiety would give rise to strong signals in the Raman spectrum. The C-C, C=C, and C-N ring stretching modes are readily observable. While the O-H stretch is weak in Raman, the C-H and C-C vibrations provide a characteristic fingerprint of the molecule.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3400-3200 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| C=C/C=N Ring Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch | ~1050 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org The spectrum of this compound is characterized by absorptions in the UV region, arising from π-π* and n-π* electronic transitions within the quinoline ring system. rsc.orgkhanacademy.org The quinoline chromophore exhibits multiple absorption bands. The position and intensity of these bands can be influenced by the solvent polarity. A study on the related quinoline-7-carboxaldehyde showed absorption bands in the 200-400 nm range. nih.gov Similar transitions are expected for this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. epa.gov For this compound (C₁₀H₉NO), high-resolution mass spectrometry would confirm its exact molecular mass of 159.0684 g/mol . epa.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 159. Subsequent fragmentation could involve the loss of the hydroxyl group (-OH) to give a fragment at m/z 142, or the loss of the entire hydroxymethyl group (-CH₂OH) to give a fragment corresponding to the quinoline radical cation at m/z 128. Further fragmentation of the quinoline ring itself would lead to other characteristic peaks. Analysis of the fragmentation of quinoline itself shows characteristic ions that would also be expected in the spectrum of its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high precision. researchgate.netionsource.com The theoretical monoisotopic mass of this compound (C₁₀H₉NO) is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu

The calculated monoisotopic mass for the neutral molecule [M] is 159.068414 g/mol . epa.gov In positive ion mode, the protonated molecule [M+H]⁺ would have an exact mass of 160.07570 m/z. uni.lu The high resolution of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net For this compound, an experimentally determined mass that closely matches the calculated value would confirm its elemental composition.

Table 1: Theoretical Exact Mass of this compound and its Common Adducts

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₀NO⁺ | 160.07570 |

| [M+Na]⁺ | C₁₀H₉NNaO⁺ | 182.05764 |

| [M-H]⁻ | C₁₀H₈NO⁻ | 158.06114 |

| [M]⁺ | C₁₀H₉NO⁺ | 159.06787 |

Data derived from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Upon collision-induced dissociation (CID), the protonated this compound molecule ([M+H]⁺, m/z 160.1) would likely undergo characteristic fragmentation. A primary loss would be that of a water molecule (H₂O, 18.01 Da) from the hydroxymethyl group, resulting in a stable quinolin-7-ylmethylium cation at m/z 142.1. Another plausible fragmentation pathway involves the loss of the entire hydroxymethyl group as formaldehyde (B43269) (CH₂O, 30.01 Da), leading to a quinoline radical cation at m/z 130.1. Further fragmentation of the quinoline ring itself could also occur, yielding smaller characteristic ions.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

| 160.1 | [C₁₀H₈N]⁺ | H₂O | 142.1 |

| 160.1 | [C₉H₈N]⁺ | CH₂O | 130.1 |

Fragmentation patterns are predicted based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. core.ac.uk This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. As of the latest literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases.

However, crystallographic data for structurally related quinoline derivatives offer insights into the potential solid-state conformation of this compound. For instance, the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol reveals a nearly planar quinoline system with intermolecular O-H···O hydrogen bonds forming chains within the crystal lattice. iucr.org It is plausible that this compound would also exhibit a planar quinoline core with the hydroxymethyl group participating in hydrogen bonding networks, which would significantly influence its crystal packing.

Table 3: Crystallographic Data for a Structurally Related Quinoline Derivative, (2-Chloro-8-methylquinolin-3-yl)methanol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 14.963 (2) |

| b (Å) | 4.632 (1) |

| c (Å) | 14.469 (2) |

| β (°) | 103.612 (1) |

| Volume (ų) | 974.7 (3) |

Data for (2-Chloro-8-methylquinolin-3-yl)methanol. iucr.org

Integration of Spectroscopic Data for Definitive Structural Assignment

The combination of data from HRMS, MS/MS, and X-ray crystallography provides a comprehensive and unambiguous structural assignment for this compound. HRMS confirms the elemental formula, while MS/MS elucidates the connectivity of the functional groups. Finally, X-ray crystallography, when available, reveals the precise three-dimensional architecture in the solid state. The integration of these techniques ensures a thorough and accurate characterization of the molecule's structure.

Computational Chemistry and Theoretical Investigations of 7 Quinolinemethanol Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for determining the three-dimensional structure and electron distribution of molecules. taylor.edu Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries with high accuracy. mdpi.comuleth.ca For a molecule such as 7-Quinolinemethanol, these calculations begin with an initial geometry, which is then optimized to find the lowest energy conformation, corresponding to the most stable structure. scirp.org

DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide reliable results for the molecular properties of heterocyclic systems like quinoline (B57606). scirp.orgscirp.orgmdpi.com The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental data, often from X-ray crystallography, to validate the chosen theoretical model. scirp.org For the parent quinoline molecule, DFT calculations have shown good agreement with experimental findings. scirp.org

Table 1: Selected Optimized Geometric Parameters for Quinoline (Representative Data) This table presents representative data for the parent quinoline scaffold, as specific computational studies on this compound are not broadly available. The parameters are calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C2-C3 | ~1.36 Å |

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Length | C7-C8 | ~1.41 Å |

| Bond Angle | N1-C2-C3 | ~122.9° |

| Bond Angle | C6-C7-C8 | ~119.5° |

| Dihedral Angle | C4-N1-C9-C8 | ~0.0° (Planar) |

Data sourced from representative DFT studies on quinoline systems. scirp.orgscirp.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's location can vary depending on the substituents. researchgate.net This distribution determines the sites susceptible to electrophilic or nucleophilic attack. In studies of similar quinoline structures, the calculated energy gap is found to be around 4 eV, indicating a stable but reactive molecule where charge transfer from HOMO to LUMO is feasible. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline System

| Parameter | Energy (eV) |

| HOMO Energy | -6.164 |

| LUMO Energy | -2.086 |

| HOMO-LUMO Gap (ΔE) | 4.078 |

Values are illustrative, based on a DFT/B3LYP study of a substituted quinoline derivative. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule's minimum-energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. dovepress.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a rotatable hydroxymethyl (-CH₂OH) group. mun.ca

The conformation of a molecule can significantly affect its biological activity and interactions. mun.ca By simulating the movements of atoms according to classical mechanics, MD can map out the different accessible conformations and the energy barriers between them. This analysis helps identify the most probable and energetically favorable shapes the molecule adopts in different environments (e.g., in a vacuum, in water, or near a protein). mun.ca For a molecule intended for drug design, understanding its preferred conformations is essential for predicting how it will fit into a receptor's binding site. mun.ca

In Silico Modeling of Intermolecular Interactions and Binding Site Profiling

In silico modeling, especially molecular docking, is a powerful technique used to predict how a small molecule (ligand) like this compound binds to a macromolecular target, typically a protein. nih.govresearchgate.net This process involves placing the ligand into the target's binding site and evaluating the potential binding poses based on scoring functions that estimate the binding affinity. nih.govnih.gov

The analysis of the resulting protein-ligand complex reveals the specific intermolecular interactions that stabilize the binding. These interactions are primarily non-covalent and include:

Hydrogen Bonds: The hydroxyl group (-OH) of this compound can act as both a hydrogen bond donor and acceptor, while the quinoline nitrogen can act as an acceptor.

Hydrophobic Interactions: The aromatic quinoline ring can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues.

Van der Waals Forces: These are ubiquitous attractive or repulsive forces between atoms.

Computational tools can map these interactions and identify key amino acid residues in the binding site that are crucial for recognition and affinity. nih.govplos.org This information is vital for structure-based drug design, allowing for the modification of the ligand to enhance its binding potency and selectivity. nih.gov

Table 3: Potential Intermolecular Interactions for this compound in a Protein Binding Site

| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Quinoline Nitrogen | Arginine, Lysine, Serine, Histidine |

| π-π Stacking | Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Quinoline Ring | Leucine, Isoleucine, Valine, Alanine |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters. researchgate.net The calculation of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, is a common application. faccts.defaccts.de After a geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the IR spectrum. scirp.orgru.nl

These calculations provide the frequencies and intensities of the vibrational modes of the molecule, such as C-H stretching, O-H stretching, and ring vibrations. mdpi.comresearchgate.net The predicted frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. faccts.de Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation. researchgate.net

Table 4: Representative Calculated Vibrational Frequencies for a Quinoline Derivative

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200-3600 | ~3780 |

| Aromatic C-H Stretch | Quinoline Ring | 3000-3100 | ~3150 |

| C=C/C=N Stretch | Quinoline Ring | 1500-1650 | ~1600 |

Calculated values are illustrative and sourced from DFT studies on related functionalized aromatic compounds. mdpi.comresearchgate.net

Cheminformatics and QSAR Methodologies in Quinoline Scaffold Research

Cheminformatics involves the use of computational tools to analyze and organize chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govchemrxiv.org The quinoline scaffold has been the subject of numerous QSAR studies, particularly in the development of antimalarial agents. nih.govmdpi.com

In a QSAR study, a set of quinoline derivatives with known biological activities is used. For each molecule, a variety of "molecular descriptors" are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Related to the charge distribution, electronegativity, and frontier orbitals. nih.gov

Hydrophobic descriptors: Related to the molecule's solubility.

Topological descriptors: Related to the connectivity of atoms. mdpi.com

Statistical methods are then used to create an equation that links these descriptors to the observed activity. nih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized quinoline derivatives, guiding synthetic efforts toward more potent compounds and reducing the time and cost of drug discovery. mdpi.comnih.gov

Derivatization Chemistry and Scaffold Modification Strategies for 7 Quinolinemethanol

Synthesis of Novel Substituted 7-Quinolinemethanol Analogues

The synthesis of novel analogues of this compound is a cornerstone of medicinal chemistry research, aiming to expand the chemical space and explore structure-activity relationships. A variety of synthetic methodologies have been developed to create derivatives with substituents at different positions of the quinoline (B57606) ring and modifications of the methanol (B129727) moiety.

One key strategy involves the multi-step synthesis of analogues from appropriately substituted anilines. For instance, pentafluorosulfanyl (SF₅) analogs of mefloquine (B1676156), a well-known quinolinemethanol antimalarial, have been synthesized. uomustansiriyah.edu.iq The process begins with the condensation of amino-(pentafluorosulfanyl)-benzenes with ethyl 4,4,4-trifluoroacetoacetate to form 4-hydroxyquinolines. uomustansiriyah.edu.iq This approach allows for the specific placement of the SF₅ group at either the C-6 or C-7 position of the quinoline ring, leading to the creation of novel analogues. uomustansiriyah.edu.iq

Another significant method for generating diversity is the Mannich reaction. This reaction has been applied to quinoline scaffolds to produce a variety of bases. For example, mono- and di-Mannich bases have been prepared from 4-chloro-7-trifluoromethyl-quinoline by reacting it with p-aminophenol followed by the Mannich reaction, or directly with 4-amino-2-diethylaminomethylphenol. dntb.gov.ua While not directly starting from this compound, these methods demonstrate the feasibility of introducing aminomethyl groups, which can be further modified, onto a 7-substituted quinoline core.

Furthermore, libraries of quinoline methanol compounds have been strategically designed and synthesized to explore a wide range of functional groups. researchgate.net These strategies often begin with a core quinoline scaffold, which is then elaborated. For example, a library of 4-position quinoline methanols was created with various substituents at the 6, 7, and 8 positions, including trifluoromethyl groups and hydrogen atoms, to systematically investigate their properties. researchgate.net The synthesis of this compound and its derivatives can also be achieved through methods like nucleophilic substitution reactions and metal-catalyzed cross-coupling to introduce the hydroxymethyl group at the 7-position. researchgate.net

Table 1: Selected Synthetic Strategies for this compound Analogues

| Starting Material | Key Reaction(s) | Resulting Analogue Type | Reference |

| Amino-(pentafluorosulfanyl)-benzenes | Condensation, Cyclization, Further transformations | 7-Pentafluorosulfanyl-quinolinemethanol analogues | uomustansiriyah.edu.iq |

| 4-Chloro-7-trifluoromethyl-quinoline | Mannich Reaction | 7-Trifluoromethyl-quinoline Mannich bases | dntb.gov.ua |

| Substituted Quinoline Scaffolds | Library Synthesis (various reactions) | 7-Substituted-4-quinolinemethanol library | researchgate.net |

| Quinoline or its derivatives | Nucleophilic Substitution, Cross-Coupling | 7-Hydroxymethylquinolines | researchgate.net |

Exploration of Diverse Functional Group Introductions on the Quinoline Ring System

The functionalization of the quinoline ring is a critical strategy for modulating the physicochemical and biological properties of this compound derivatives. science.govacs.org Researchers have successfully introduced a wide array of functional groups onto the quinoline scaffold, particularly at the 7-position, to enhance desired characteristics.

Halogenation is a common modification. For instance, 7-chloroquinoline (B30040) derivatives serve as important intermediates in the synthesis of various compounds. uj.edu.plckthakurcollege.net The chlorine atom at the C-7 position is susceptible to nucleophilic aromatic substitution, allowing for its replacement with other functional groups. zioc.ru A notable example is the reaction with thioureas to yield 7-thiourea derivatives. zioc.ru Additionally, the chlorine can be removed via hydrodehalogenation, a reaction catalyzed by nickel complexes. zioc.ru

The introduction of fluorine-containing groups has been a major focus due to their ability to alter electronic properties, metabolic stability, and bioavailability. Trifluoromethyl (CF₃) groups have been incorporated at the 7-position of the quinoline ring in various synthetic schemes. dntb.gov.ua More advanced fluorinated moieties, such as the pentafluorosulfanyl (SF₅) group, have also been successfully introduced. The synthesis of 7-SF₅-quinoline derivatives represents a significant expansion of the available chemical space, as this group can act as a lipophilic hydrogen bond donor and a CF₃ bioisostere. uomustansiriyah.edu.iq

Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups have also been introduced onto the quinoline ring system to probe the effects of hydrogen bond donors and acceptors on activity. These modifications can significantly influence the molecule's interaction with biological targets.

Table 2: Examples of Functional Groups Introduced on the Quinoline Ring

| Functional Group | Position(s) | Synthetic Method | Purpose/Effect | Reference |

| Chloro (-Cl) | 7 | Various (e.g., from m-chloroaniline) | Intermediate for nucleophilic substitution | zioc.ru |

| Thiourea | 7 | Nucleophilic aromatic substitution on 7-chloroquinoline | Introduction of novel functionality | zioc.ru |

| Trifluoromethyl (-CF₃) | 7 | Multi-step synthesis from precursors | Modify electronic properties and bioactivity | dntb.gov.ua |

| Pentafluorosulfanyl (-SF₅) | 7 | Multi-step synthesis from SF₅-anilines | Modify electronic properties, lipophilicity | uomustansiriyah.edu.iq |

| Methoxy (-OCH₃) / Hydroxyl (-OH) | 6, 8 | Introduction on existing quinoline ring | Modulate hydrogen bonding potential |

Development of Linker and Conjugation Strategies for this compound

Conjugation strategies involve chemically linking the this compound scaffold to other molecules to create hybrid compounds with potentially enhanced or novel properties. This approach has been effectively used to combine the features of a quinoline with other pharmacophores or functional moieties.

One prominent strategy is the creation of hybrid molecules that merge two distinct active agents into a single chemical entity. An example is the synthesis of a novel artemisinin-quinine hybrid, where artemisinin (B1665778) was coupled to a carboxylic acid derivative of quinine (B1679958) via an ester linkage. mdpi.com This concept can be extended to this compound derivatives, where the hydroxyl group provides a convenient handle for esterification or etherification to link to another molecule. Such "covalent bi-therapy" aims to increase therapeutic efficacy and potentially overcome drug resistance mechanisms. nih.gov

Another approach involves linking the quinoline moiety to groups that can modulate its pharmacological profile. For instance, 4-amino-7-chloroquinoline has been linked to a resistance-reversing group based on the structure of imipramine. mdpi.com These "reversed chloroquine" compounds have shown efficacy against resistant parasite strains. mdpi.com The development of flexible spacer groups between the quinoline core and another functional part, such as a basic amine, has also been explored to optimize the conformation for biological activity.

The synthesis of complex molecules incorporating a quinoline ring linked to other heterocyclic systems, such as indole (B1671886) and piperazine (B1678402) rings, demonstrates the feasibility of creating intricate chemical architectures through multi-step synthetic routes involving alkylation, acylation, and coupling reactions. science.gov

Metal Complexation Chemistry of this compound and its Ligand Derivatives

The this compound scaffold and its derivatives possess functional groups suitable for acting as ligands in coordination chemistry. The quinoline nitrogen atom and the hydroxyl group of the methanol substituent can coordinate with metal ions, forming stable metal complexes. researchgate.netdtic.mil This area of research is driven by the potential for the resulting complexes to exhibit unique chemical properties and enhanced biological activities compared to the parent ligands. researchgate.netmdpi.com

Quinoline derivatives, particularly those with a hydroxyl group in proximity to the ring nitrogen like 8-hydroxyquinoline, are well-known chelating agents. rroij.com They typically act as bidentate ligands, binding to a metal ion through both the nitrogen and the deprotonated hydroxyl oxygen to form a stable chelate ring. mdpi.comrroij.com Although the hydroxyl group in this compound is not as ideally positioned for chelation as in 8-hydroxyquinoline, it can still participate in metal coordination, either as a monodentate ligand or in conjunction with the quinoline nitrogen in forming larger, less strained chelate rings or bridging polymeric structures.

Research has demonstrated the synthesis of metal complexes of quinolinemethanol with various transition metals, including iron, copper, and zinc. researchgate.net These studies have shown that complexation can significantly impact the therapeutic properties of the quinoline ligand. For example, certain metal complexes of quinolinemethanol have exhibited higher antimalarial activity than the parent ligands. researchgate.net The interaction with metal ions is a key aspect of the mechanism of action for some quinoline-based drugs and can influence their pharmacokinetics and bioavailability. mdpi.com The formation of these complexes is confirmed through various spectroscopic techniques, and their structure often reveals the metal center coordinated to one or more ligand molecules. ckthakurcollege.netnih.gov

Photochemical and Thermal Transformations of the this compound Scaffold

The quinoline ring system is aromatic and generally stable, but the presence of the hydroxymethyl group and other substituents can render the this compound scaffold susceptible to transformations under specific energy inputs like light or heat.

Photochemical studies on quinoline methanols have shown that they can undergo distinct reactions upon irradiation. The photolysis of quinoline methanols, particularly those of antimalarial interest, in a solvent like methanol can lead to the homolytic cleavage of the carbon-hydroxyl bond. dtic.mil This process generates a benzylic radical on the quinoline scaffold and a hydroxyl radical. The benzylic radical can then abstract a hydrogen atom from the solvent, leading to the formation of the corresponding methylquinoline (a "desoxy" derivative), while the other radicals can react to form products like formaldehyde (B43269). dtic.mil For substituted quinolines, such as those with chlorine atoms, photochemical reactions can also induce photodechlorination, where a chlorine atom is replaced by hydrogen. nih.gov

Thermal transformations of aromatic and heteroaromatic compounds typically require high temperatures and can lead to skeletal rearrangements or decomposition. beilstein-journals.orgwikipedia.org While specific thermal rearrangement studies on this compound are not extensively documented, the general principles of thermal reactions of aromatic hydrocarbons suggest that isomerizations or atom scramblings are possible, often proceeding through high-energy intermediates. wikipedia.org For related heterocyclic systems, heating can induce decomposition or complex rearrangements. mdpi.combeilstein-journals.org The thermal stability of a given this compound derivative would be highly dependent on its specific substitution pattern, as substituents can influence bond strengths and the accessibility of different reaction pathways. beilstein-journals.org

Applications of 7 Quinolinemethanol in Advanced Chemical Systems and Catalysis

Utilization as Ligands in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants exist in the same phase, the design of the ligand is crucial for controlling the activity and selectivity of the metal center. libretexts.orgsavemyexams.com 7-Quinolinemethanol and its derivatives have emerged as valuable ligands due to the strong coordinating ability of the quinoline (B57606) nitrogen atom and the potential for modification at the hydroxymethyl group. This allows for the fine-tuning of steric and electronic properties of the resulting metal complexes.

Derivatives of quinoline are known to form stable and effective catalysts with transition metals like ruthenium and palladium. google.com For instance, chiral amino alcohol derivatives based on the quinoline scaffold are employed in asymmetric transfer hydrogenation reactions. These ligands coordinate with a metal center, creating a chiral environment that enables the conversion of prochiral ketones and imines into enantiomerically enriched alcohols and amines, which are valuable intermediates in pharmaceutical synthesis. cutm.ac.inwikipedia.org The precise architecture of the ligand, dictated by the quinoline backbone, is instrumental in achieving high levels of enantioselectivity.

Table 1: Examples of this compound Derivatives in Homogeneous Catalysis

| Catalyst System | Reaction Type | Substrate Example | Outcome |

|---|---|---|---|

| Ruthenium-(chiral amino alcohol quinoline ligand) | Asymmetric Transfer Hydrogenation | Acetophenone | High enantioselectivity for chiral phenylethanol |

| Palladium-(phosphine-quinoline ligand) | Cross-Coupling Reaction | Aryl halide and boronic acid | Efficient formation of C-C bonds |

This table presents illustrative examples of how ligands derived from the quinoline scaffold are used in various catalytic reactions.

Application as Supporting Scaffolds in Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. libretexts.orgsavemyexams.com this compound can be used as a molecular scaffold that is anchored to a solid support, such as silica, polymers, or magnetic nanoparticles, to create a robust heterogeneous catalyst. nih.govrsc.org

The process involves chemically modifying the hydroxymethyl group of this compound to covalently link it to the surface of the support material. The quinoline nitrogen can then be used to chelate a catalytically active metal ion. This immobilization prevents the metal catalyst from leaching into the reaction mixture, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. For example, a palladium complex anchored to a this compound-functionalized polymer could be used for Suzuki or Heck coupling reactions, allowing for repeated use of the expensive metal catalyst with minimal contamination of the product. Zeolite-based catalysts have also been explored for the synthesis of quinolines, indicating the compatibility of the quinoline structure with solid supports. rsc.org

Role as Synthetic Intermediates for Complex Organic Molecules

The chemical reactivity of both the quinoline ring and the hydroxymethyl group makes this compound a valuable intermediate in multi-step organic synthesis. ontosight.ai It serves as a starting point for constructing more complex molecules, particularly those with pharmaceutical or biological activity.

A prominent example is its use in the synthesis of analogues of the antimalarial drug mefloquine (B1676156). mdpi.comresearchgate.net The core structure of mefloquine is a quinolinemethanol derivative. By starting with 7-substituted quinolinemethanols, chemists can systematically modify the structure to develop new compounds with potentially improved efficacy, reduced side effects, or activity against drug-resistant strains of malaria. researchgate.net The synthesis often involves reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid, or nucleophilic substitution at the ring, to build upon the initial framework. nih.govresearchgate.net

Table 2: Synthetic Transformations of this compound

| Reagent(s) | Transformation | Product Class | Potential Application |

|---|---|---|---|

| MnO₂ | Oxidation of alcohol | 7-Quinolinecarboxaldehyde | Intermediate for imines, larger ligands |

| SOCl₂ then R₂NH | Chlorination and amination | 7-(Aminomethyl)quinoline | Ligand synthesis, pharmaceutical precursors |

| PBr₃ then KCN | Bromination and cyanation | 7-(Cyanomethyl)quinoline | Synthesis of carboxylic acid derivatives |

This table outlines several key chemical reactions that demonstrate the versatility of this compound as a synthetic intermediate.

Integration into Hybrid Materials and Supramolecular Assemblies

The fields of materials science and supramolecular chemistry utilize molecular building blocks that can self-assemble into larger, ordered structures. wiley.comgrc.org this compound is an attractive candidate for creating such materials, particularly Metal-Organic Frameworks (MOFs). chemmethod.com MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. sigmaaldrich.com

To be used as a linker in a MOF, the this compound molecule would typically be first converted into a dicarboxylic acid, such as 7-carboxymethoxyquinoline-x-carboxylic acid. The carboxylate groups can then coordinate with metal centers (e.g., zinc, copper, zirconium) to form a three-dimensional framework. researchgate.netuni-koeln.de The quinoline nitrogen within the pores can act as a Lewis basic site, potentially enhancing the material's performance in gas storage, separation, or catalysis. The inherent modularity of MOFs allows for the properties of the resulting material to be tuned by modifying the quinoline linker. acs.org

Beyond MOFs, the quinoline moiety can participate in non-covalent interactions like π-π stacking and hydrogen bonding, enabling the formation of other supramolecular assemblies such as gels, liquid crystals, or host-guest complexes. rsc.orgrsc.org

Investigations into Photochemical Reactivity and Energy Transfer Applications

The aromatic, heterocyclic nature of the quinoline ring system imparts it with interesting photochemical properties. princeton.edu Compounds containing a quinoline core can absorb UV or visible light, promoting them to an excited electronic state. noblelight.com From this excited state, the molecule can undergo various chemical reactions or transfer its energy to other molecules.

Research into related 2-aryl-4-quinolinemethanol derivatives has shown that they can undergo photochemical fragmentation upon irradiation with UV light. proquest.com The reaction proceeds through a radical mechanism, leading to the cleavage of the side chain. proquest.comkstudy.com Such studies are crucial for understanding the phototoxicity of certain quinoline-based drugs.

The ability of the quinoline nucleus to absorb and transfer energy also opens up possibilities for its use in energy transfer applications, such as in Förster Resonance Energy Transfer (FRET) systems or as a photosensitizer in photodynamic therapy. researchgate.net In a FRET-based sensor, a this compound derivative could act as a donor or acceptor chromophore, allowing for the detection of specific biological or chemical analytes. As a photosensitizer, it could absorb light and transfer the energy to molecular oxygen, generating reactive oxygen species capable of destroying targeted cells. nih.gov

Emerging Research Themes and Future Perspectives for 7 Quinolinemethanol Studies

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of quinoline (B57606) derivatives, including 7-quinolinemethanol, is a cornerstone of medicinal chemistry due to their wide-ranging biological activities. eurekaselect.com Recent research has focused on developing more efficient, selective, and environmentally friendly synthetic methods.

One promising approach involves the use of green chemistry principles. For instance, a one-pot reaction for synthesizing substituted quinolines has been developed using a copper sulfate-D-glucose catalyst in a water-ethanol mixture, achieving yields of 76–95%. tandfonline.com This method is noted for being air-stable, eco-efficient, and affordable. tandfonline.com Another green approach utilizes microwave irradiation in water to catalyze the reaction of ferrocene (B1249389) carboxaldehyde with dimedone and a ketone, resulting in quinoline derivatives with yields of 75–93%. tandfonline.com This is a significant improvement over the 32% yield obtained using glycol as a solvent. tandfonline.com

Metal-free synthesis is another area of innovation. A Brønsted acid-promoted method under microwave irradiation has been developed for producing 3,4-cyclopentane-quinoline-3-ones from indolyl-one with yields between 68% and 99%. tandfonline.com Additionally, visible-light-mediated aerobic dehydrogenation using a non-toxic and inexpensive titanium dioxide catalyst offers an environmentally friendly route to various substituted quinolines. organic-chemistry.org

Palladium-catalyzed reactions continue to be refined for quinoline synthesis. A Pd-catalyzed annulation of N-acyl-o-alkynylanilines with isocyanides provides a route to functionalized 2-aminoquinolines with high atom economy. organic-chemistry.org Furthermore, a synergistic Pd/Cu catalysis has been shown to be crucial for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4-ones to 4-aminoquinolines. organic-chemistry.org

The table below summarizes some innovative synthetic methods for quinoline derivatives.

| Method | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

| Modified Friedlander Reaction | CuSO4–D-glucose | Water-Ethanol | 3–12 h | 76–95% | tandfonline.com |

| Microwave-Assisted Synthesis | Ammonium acetate | Water | 10–15 min, 100°C | 75–93% | tandfonline.com |

| Brønsted Acid-Promoted Synthesis | Trifluoroacetic acid (TFA) | Chloroform | 30 min, 100°C, Microwave | 68–99% | tandfonline.com |

| Visible-Light Aerobic Dehydrogenation | Titanium dioxide | - | Visible light, O2 | - | organic-chemistry.org |

| Palladium-Catalyzed Annulation | Palladium | - | - | - | organic-chemistry.org |

| Synergistic Pd/Cu Catalysis | Pd/Cu | - | Aerobic | - | organic-chemistry.org |

Advancements in High-Throughput Screening for Chemical Reactivity

High-throughput screening (HTS) has become an indispensable tool in chemical research, enabling the rapid evaluation of large chemical libraries for various properties, including reactivity. scbt.com For quinoline derivatives like this compound, HTS is crucial for identifying new reaction pathways and optimizing synthesis conditions. scbt.com

A significant advancement in HTS is the use of microdroplet reactions combined with mass spectrometry (MS) detection. researchgate.netfrontiersin.orgnih.gov This technique allows for reactions to be completed in milliseconds with high conversion rates, often without the need for a catalyst. researchgate.netfrontiersin.orgnih.gov For the synthesis of quinoxaline (B1680401) derivatives, a related class of compounds, this method achieved a 90% conversion rate. researchgate.netfrontiersin.orgnih.gov The platform enables the rapid, on-site screening of various reaction parameters such as droplet volume, flow rate, and spray voltage to enhance reaction speed and yield. researchgate.netfrontiersin.orgnih.gov

The integration of HTS with combinatorial chemistry and parallel synthesis has accelerated the discovery of new compounds. nih.gov Resin-bound triphenylphosphine (B44618) has been used in the Mitsunobu reaction to simplify workup and purification, making it suitable for high-throughput molecular screening processes. scispace.com

These advancements in HTS are pivotal for exploring the chemical reactivity of this compound and its derivatives, facilitating the discovery of novel compounds and reaction conditions.

Development of Novel Computational Predictive Models

Computational models are increasingly used to predict the chemical properties and reactivity of molecules, offering a faster and more cost-effective alternative to experimental methods. doaj.org For this compound and its derivatives, these models can predict site selectivity in reactions, a crucial aspect of synthesis. doaj.org

Density Functional Theory (DFT) is a powerful computational tool used to study molecular systems. researchgate.net For instance, DFT calculations have been employed to show that the 1,3-diketone is the preferred protonation site in certain quinoline-based fluorescent molecules. researchgate.net DFT can also be used to estimate redox potentials, as demonstrated in a study on the photochemical hydroxyalkylation of quinolines, where the reduction potential of a key intermediate was calculated. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another important class of predictive tools. nih.gov These models correlate molecular structures with biological activity or chemical properties. nih.gov Machine learning (ML) methods, such as k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB), are often used to develop robust QSAR models. nih.gov In one study, a GB-based QSAR model for quinoline derivatives achieved a high predictive quality with a coefficient of determination (R²) of 95%. nih.gov

The table below highlights some computational models and their applications in studying quinoline derivatives.

| Model Type | Application | Key Findings | Reference |

| Density Functional Theory (DFT) | Protonation site prediction | Identified the 1,3-diketone as the preferred protonation site. | researchgate.net |

| Density Functional Theory (DFT) | Estimation of redox potentials | Calculated the reduction potential of a reaction intermediate. | nih.gov |

| QSAR with Gradient Boosting | Prediction of biological activity | Achieved a predictive R² of 95%. | nih.gov |

| Machine Learning (ANN) | Prediction of C-H functionalization sites | Correctly predicted the reactive site in 86.5% of molecules in an external validation set. | doaj.org |

Exploration of Unconventional Derivatization Pathways

The derivatization of the quinoline scaffold is a key strategy for generating novel compounds with diverse properties. eurekaselect.com Researchers are continuously exploring unconventional pathways to access new chemical space.

One such pathway is the dearomatization of quinolines. Anion-binding catalysis has emerged as a potent method for the enantioselective dearomatization of quinoline derivatives, providing access to three-dimensional structures from two-dimensional precursors. researchgate.net

Another innovative approach is the functionalization of quinolines through nitration of bromoquinolines. This method activates the quinoline ring for subsequent nucleophilic substitution, allowing for the introduction of various functional groups, such as morpholinyl and piperazinyl moieties. semanticscholar.org

The direct C-H functionalization of quinolines is a highly sought-after transformation. doaj.org Transition metal catalysis is often employed to achieve this, but selectivity can be a challenge. doaj.org A visible light-mediated C-H hydroxyalkylation of quinolines has been reported, which proceeds via a radical pathway and avoids the need for external oxidants. nih.gov This method provides a unique reactivity pattern, leading to hydroxyalkylated heteroarenes. nih.gov

Furthermore, the derivatization of the substituent groups on the quinoline ring offers another avenue for creating new molecules. For example, the derivatization of amodiaquine, a quinolinemethanol derivative, with a zinc(II) ion has been shown to enhance its antimalarial activity. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical discovery by enabling rapid prediction of molecular properties, optimizing reaction conditions, and even designing novel synthetic routes. nih.govtandfonline.com

For quinoline derivatives, ML models are being developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. doaj.orgresearchgate.net One such model, using an artificial neural network (ANN), achieved 86.5% accuracy in predicting the reactive site for C-H functionalization on an external validation set. doaj.org These models take simple inputs like SMILES strings and use quantum chemical descriptors to make predictions. doaj.org

ML is also being used to improve the accuracy of drug-target binding affinity predictions. frontiersin.org By combining multiple docking scores as features, ML models can better distinguish between active and inactive compounds. mdpi.com This approach has been applied to the design of novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com

The table below lists some applications of AI and ML in quinoline chemistry.

| AI/ML Application | Specific Task | Outcome | Reference |

| Artificial Neural Network (ANN) | Prediction of C-H functionalization sites | 86.5% accuracy on external validation set | doaj.org |

| K-Nearest Neighbor (KNN) | Design of anticancer compounds | Guided the synthesis of active quinolinesulfonamide-triazole hybrids | mdpi.com |

| Gradient Boosting (GB) | QSAR modeling of P-glycoprotein inhibitors | R² of 95% and RMSE of 0.283 | nih.gov |

| Autonomous Synthesis Robot | Optimization of reaction conditions | Can optimize 10-20 molecules per week | uva.nl |

Q & A

Q. What ethical guidelines apply to toxicity testing of this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.